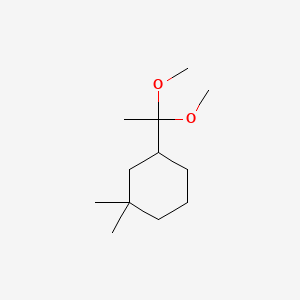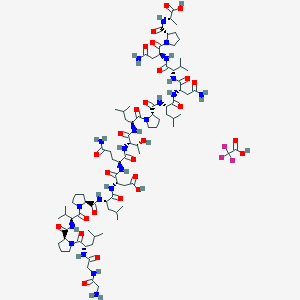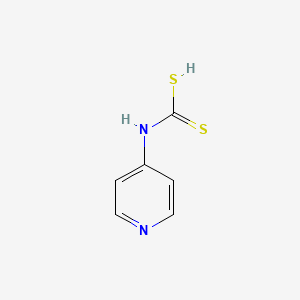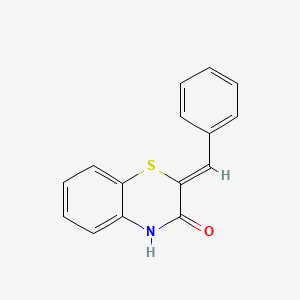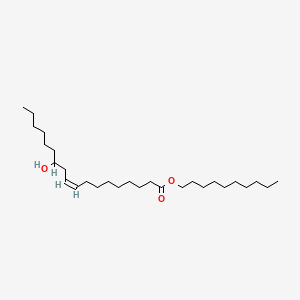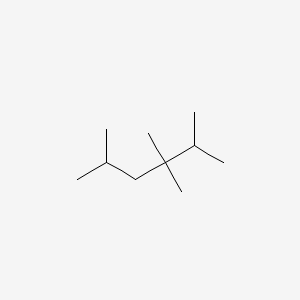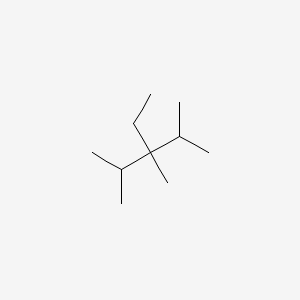
3-Ethyl-2,3,4-trimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,3,4-trimethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is known for its unique structural properties that differentiate it from other hydrocarbons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3,4-trimethylpentane can be achieved through various organic reactions. One common method involves the alkylation of isobutane with ethylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under high pressure and moderate temperatures to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including various isomers of decane. The resulting mixture is then subjected to fractional distillation to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-2,3,4-trimethylpentane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to oxygen, especially at high temperatures, it can undergo combustion to produce carbon dioxide and water.
Substitution: In the presence of halogens like chlorine or bromine, it can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Requires oxygen and high temperatures.
Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light or heat to initiate the reaction.
Major Products:
Combustion: Produces carbon dioxide and water.
Halogenation: Produces various halogenated derivatives depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,3,4-trimethylpentane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched hydrocarbons and their properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest due to its chemical properties.
Industry: Utilized in the formulation of fuels and lubricants due to its stability and energy content.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,3,4-trimethylpentane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions such as high temperatures or in the presence of catalysts. Its molecular structure allows it to interact with other molecules in predictable ways, making it useful in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: Another isomer of decane with a different branching pattern.
2,2,3-Trimethylpentane: Yet another isomer with its own unique properties.
Uniqueness: 3-Ethyl-2,3,4-trimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness makes it valuable in studies comparing the effects of different structural arrangements on hydrocarbon behavior .
Eigenschaften
CAS-Nummer |
52897-19-5 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
3-ethyl-2,3,4-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-10(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
OHZNMGSGEFVFTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






